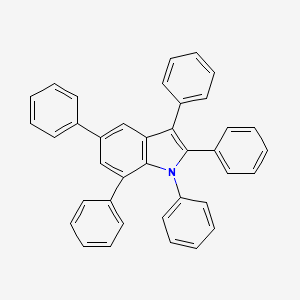
1,2,3,5,7-Pentaphenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,7-Pentaphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological and clinical applications . The unique structure of this compound, with five phenyl groups attached to the indole core, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,7-Pentaphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known process for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired product purity. Industrial processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,7-Pentaphenyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole core .
Applications De Recherche Scientifique
1,2,3,5,7-Pentaphenyl-1H-indole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,5,7-Pentaphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trisubstituted Indoles: These compounds have three substituents on the indole core and are used in similar applications.
1,2,3,4-Tetrahydrocarbazoles: These compounds have a partially saturated indole core and are studied for their biological activities.
Spiroindolines: These compounds have a spirocyclic structure and are used in medicinal chemistry.
Uniqueness
1,2,3,5,7-Pentaphenyl-1H-indole is unique due to its five phenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
849071-27-8 |
|---|---|
Formule moléculaire |
C38H27N |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
1,2,3,5,7-pentakis-phenylindole |
InChI |
InChI=1S/C38H27N/c1-6-16-28(17-7-1)32-26-34(29-18-8-2-9-19-29)38-35(27-32)36(30-20-10-3-11-21-30)37(31-22-12-4-13-23-31)39(38)33-24-14-5-15-25-33/h1-27H |
Clé InChI |
KLMZWEWDJBHSSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C4=CC=CC=C4)N(C(=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


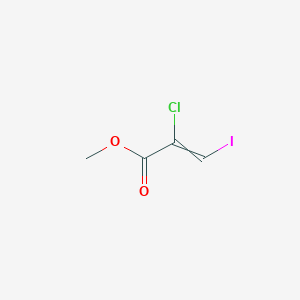
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)

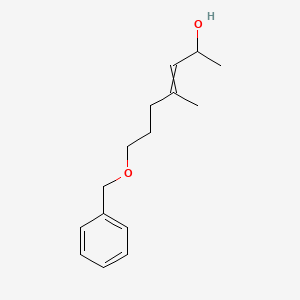

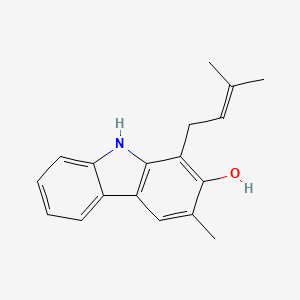

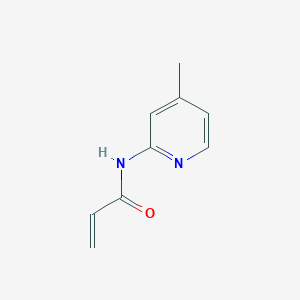
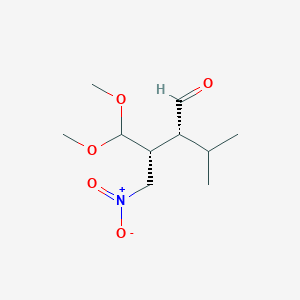
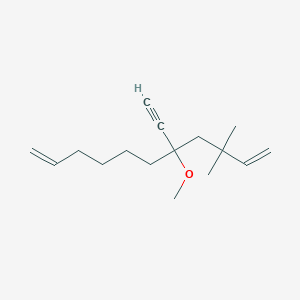
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
